1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18807874
Molecular Formula: C7H2F5NO2S
Molecular Weight: 259.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2F5NO2S |
|---|---|
| Molecular Weight | 259.16 g/mol |
| IUPAC Name | 1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H |
| Standard InChI Key | KMEMFQKOQYBJDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzene core with three distinct functional groups:
-
Fluorine atoms at positions 1 and 3, which enhance electronegativity and influence ring reactivity through inductive effects .
-
A nitro group (-NO₂) at position 4, a strong electron-withdrawing group that directs electrophilic substitution to meta positions .
-
A trifluoromethylthio group (-SCF₃) at position 2, known for its lipophilicity and metabolic stability in bioactive molecules .
The IUPAC name is 1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene, and its canonical SMILES representation is C1=CC(=C(C(=C1N+[O-])F)SC(F)(F)F)F .
Spectroscopic and Computational Data
-
NMR: The NMR spectrum typically shows distinct peaks for fluorine atoms in the -SCF₃ group (δ ≈ -52 ppm) and aromatic fluorines (δ ≈ -110 to -120 ppm) .
-
IR: Key absorption bands include stretches for the nitro group (~1,520 cm) and C-F bonds (~1,100–1,300 cm).
-
Computational Studies: Density functional theory (DFT) calculations reveal reduced electron density at the ortho and para positions due to the -SCF₃ and -NO₂ groups, aligning with observed reactivity patterns .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step process:
-
Nitration: 1,3-Difluoro-2-(trifluoromethylthio)benzene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at 50–55°C to introduce the nitro group .
-
Purification: The crude product is isolated via dichloromethane extraction and distilled under reduced pressure (22 mbar) to yield the final product .
Representative Reaction Conditions:
Industrial Methods
Industrial production employs continuous flow reactors to optimize safety and efficiency. Automated systems regulate temperature and reagent stoichiometry, while distillation and recrystallization ensure ≥98% purity.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, releasing toxic gases (e.g., NOₓ, SOₓ).
-
Reactivity:
Applications in Research and Industry
Pharmaceutical Development
-
Antimicrobial Agents: The nitro and -SCF₃ groups confer activity against Gram-positive bacteria (MIC ≈ 2–4 µg/mL).
-
Enzyme Inhibitors: Modulates cytochrome P450 enzymes via coordination to heme iron, with IC₅₀ values in the nanomolar range .
Materials Science
-
Liquid Crystals: Incorporated into mesogenic cores to enhance thermal stability (ΔT ≈ 50–60°C) .
-
Polymer Additives: Improves flame retardancy in polyesters (LOI ≥ 28%).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume